molecular formula C20H22FN3O4 B1208047 10-((S)-8-Amino-6-aza-spiro(3.4)oct-6-yl)-9-fluoro-2,3-dihydro-3(S)-methyl-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carbocylic acid CAS No. 129321-78-4

10-((S)-8-Amino-6-aza-spiro(3.4)oct-6-yl)-9-fluoro-2,3-dihydro-3(S)-methyl-7-oxo-7H-pyrido(1,2,3-de)(1,4)benzoxazine-6-carbocylic acid

Cat. No.: B1208047
CAS No.: 129321-78-4
M. Wt: 387.4 g/mol
InChI Key: UGGPRXAHUOKTKV-IINYFYTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DV 7751A is a fluoroquinolone antimicrobial agent developed by Daiichi Sankyo Co., Ltd. It is a small molecule drug with the molecular formula C20H22FN3O4. This compound is known for its potent antibacterial activity against both gram-positive and gram-negative bacteria .

Preparation Methods

The synthesis of DV 7751A involves several steps:

    Partial hydrolysis: of cyclobutane-1,1-dicarboxylic acid diethyl ester with hydroethanolic potassium hydroxide to produce monocarboxylic acid.

    Conversion: of the monocarboxylic acid to the mixed anhydride using ethyl chloroformate and triethylamine, followed by condensation with ®-1-phenyl-ethylamine to give an amide.

    Hydrolysis: of the remaining ester group with sodium hydroxide to yield carboxylic acid, which is then converted to the corresponding acid chloride using thionyl chloride.

    Reaction: of the acid chloride with methyllithium and copper(I) iodide to afford methyl ketone.

    Protection: of the carbonyl group as the ethylene ketal, followed by bromination in dioxane to yield bromide.

    Cyclization: of the bromide with sodium hydride in dimethylformamide to give the spirocyclobutylpyrrolidine.

    Deprotection: of the ketal group with p-toluenesulfonic acid in aqueous acetic acid to afford pyrrolidinedione, which is then transformed to oxime by treatment with hydroxylamine in ethanol.

    Catalytic hydrogenation: of the oxime to yield a diastereomeric mixture of amines, which are separated by column chromatography.

    Reduction: of the desired isomer with lithium aluminium hydride to diamine, followed by treatment with 2-(tert-butoxycarbonyl)oxymino-2-phenylacetonitrile to afford the tert-butyl carbamate.

    Hydrogenolysis: of the phenylethyl group over palladium on carbon to produce the chiral secondary amine.

    Substitution: of the 8-fluorine atom from the BF2-chelate of the pyridobenzoxazine derivative with the chiral secondary amine in dimethyl sulfoxide.

    Dechelation: with triethylamine in aqueous methanol to give the acid, followed by deprotection of the Boc group with concentrated hydrochloric acid.

Chemical Reactions Analysis

DV 7751A undergoes various chemical reactions:

    Oxidation: It can be oxidized under specific conditions to form different oxidized products.

    Reduction: The compound can be reduced using reagents like lithium aluminium hydride.

    Substitution: It undergoes substitution reactions, particularly involving the fluorine atom.

    Hydrolysis: The ester groups in the compound can be hydrolyzed to form carboxylic acids.

Common reagents used in these reactions include potassium hydroxide, sodium hydroxide, thionyl chloride, methyllithium, copper(I) iodide, sodium hydride, p-toluenesulfonic acid, hydroxylamine, lithium aluminium hydride, and palladium on carbon. Major products formed from these reactions include various intermediates leading to the final compound .

Scientific Research Applications

DV 7751A has been extensively studied for its antimicrobial properties. It has shown potent activity against a wide range of gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus and Streptococcus pneumoniae. The compound has been evaluated for its potential use in treating bacterial infections, particularly those resistant to other fluoroquinolones .

Mechanism of Action

DV 7751A exerts its effects by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, DV 7751A prevents the supercoiling of DNA, leading to the disruption of bacterial cell processes and ultimately cell death .

Comparison with Similar Compounds

DV 7751A is similar to other fluoroquinolones such as ciprofloxacin, levofloxacin, and ofloxacin. it has shown enhanced potency against gram-positive bacteria and some anaerobes compared to these compounds. Its activity against gram-negative species is comparable to that of ofloxacin and ciprofloxacin .

Similar compounds include:

DV 7751A stands out due to its improved spectrum and potency, making it a candidate for treating mixed-flora infections and bacteria resistant to current fluoroquinolones .

Properties

CAS No.

129321-78-4

Molecular Formula

C20H22FN3O4

Molecular Weight

387.4 g/mol

IUPAC Name

(2S)-6-[(8S)-8-amino-6-azaspiro[3.4]octan-6-yl]-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

InChI

InChI=1S/C20H22FN3O4/c1-10-8-28-18-15-11(17(25)12(19(26)27)6-24(10)15)5-13(21)16(18)23-7-14(22)20(9-23)3-2-4-20/h5-6,10,14H,2-4,7-9,22H2,1H3,(H,26,27)/t10-,14+/m0/s1

InChI Key

UGGPRXAHUOKTKV-IINYFYTJSA-N

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4C[C@H](C5(C4)CCC5)N)F)C(=O)O

SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC(C5(C4)CCC5)N)F)C(=O)O

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC(C5(C4)CCC5)N)F)C(=O)O

151390-79-3

Synonyms

DV 7751
DV 7751a
DV-7751
DV-7751a

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.